molecular formula C10H17NO3 B13504748 Methyl1-(oxetan-3-yl)piperidine-2-carboxylate

Methyl1-(oxetan-3-yl)piperidine-2-carboxylate

Cat. No.: B13504748
M. Wt: 199.25 g/mol
InChI Key: RMOYHEFXLUTFKD-UHFFFAOYSA-N
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Description

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is a bicyclic organic compound featuring a piperidine ring substituted with an oxetane moiety and a methyl ester group. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol . The compound is cataloged as a building block in synthetic chemistry, suggesting its utility in pharmaceutical or materials science research. Key structural elements include:

  • Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.
  • Oxetane substituent: A strained four-membered oxygen-containing ring at the 3-position, enhancing metabolic stability and influencing steric interactions.
  • Methyl ester group: A carboxylate ester at the 2-position, modulating polarity and serving as a synthetic handle for further derivatization.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 1-(oxetan-3-yl)piperidine-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-13-10(12)9-4-2-3-5-11(9)8-6-14-7-8/h8-9H,2-7H2,1H3

InChI Key

RMOYHEFXLUTFKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN1C2COC2

Origin of Product

United States

Preparation Methods

Oxetane Ring Construction

The oxetane ring, a four-membered cyclic ether, is a challenging motif to synthesize due to ring strain. Several advanced methods have been reported for oxetane formation, which are applicable to the synthesis of oxetane-containing piperidine derivatives:

  • Epoxide Ring Opening and Cyclization : Starting from epoxides, nucleophilic ring opening followed by intramolecular cyclization can afford oxetane rings. For example, halohydrins derived from epoxides can be converted to halides, which upon treatment with strong bases such as potassium tert-butoxide (KOtBu) or methylmagnesium bromide (MeMgBr), undergo intramolecular cyclization to yield oxetanes with high yields (83–99%).

  • Iodine-Mediated Cyclization : Another strategy involves iodine-mediated oxidative cyclization. Substrates bearing appropriate aryl substituents can be treated with substoichiometric iodine (0.2 equivalents) and oxygen to form iodoperoxides and hypoiodides, which then undergo electrophilic cyclization to form oxetane rings.

  • Selenoalkyl Lithium Reagents : The use of selenoethyl- and selenopropyllithium reagents has been shown to introduce substituents at the oxetane C4 position, followed by cyclization to yield substituted oxetanes.

Piperidine-2-Carboxylate Functionalization

The piperidine-2-carboxylate moiety is generally introduced or functionalized via:

  • Esterification : The carboxylic acid group on the piperidine ring is esterified to the methyl ester using standard esterification protocols, such as treatment with methanol in the presence of acid catalysts or via methylation reagents.

  • Substitution at the 1-Position : The oxetane substituent at the nitrogen (1-position) of the piperidine ring is introduced via nucleophilic substitution or coupling reactions using oxetane-containing alkyl halides or related electrophiles.

Representative Synthetic Route

A typical synthetic route to Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate may proceed as follows:

  • Synthesis of Oxetane-3-yl Halide Intermediate : Starting from an appropriate precursor such as a halohydrin or epoxide, the oxetane ring is formed by intramolecular cyclization using a strong base.

  • Nucleophilic Substitution on Piperidine : The piperidine-2-carboxylate methyl ester is reacted with the oxetane-3-yl halide under nucleophilic substitution conditions to install the oxetane substituent at the nitrogen.

  • Purification and Characterization : The product is purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Epoxide ring opening + cyclization KOtBu or MeMgBr, halide intermediates 83–99 High yield, broad substrate scope Requires strong base, sensitive to functional groups
Iodine-mediated cyclization Iodine (0.2 equiv), O2, DBU Moderate Mild conditions, selective Limited to aryl-substituted substrates
Selenoalkyl lithium reagents Selenoethyl- or selenopropyllithium Good Allows substitution at C4 position Specialized reagents, handling issues

Research Findings and Experimental Data

  • The oxetane formation via epoxide ring opening and cyclization has been demonstrated to tolerate various aromatic and alkyl substituents, including phenyl, para-chlorophenyl, methyl, and cyclohexanone derivatives, with excellent yields (up to 99%).

  • The 2-hydroxymethyloxetane motif, which is closely related to the oxetane ring in the target compound, can be formed in 74% yield after acetal deprotection, indicating the feasibility of functional group transformations on oxetane intermediates.

  • The methyl esterification of piperidine-2-carboxylate derivatives proceeds smoothly under mild conditions, with potassium carbonate in methanol being effective for ester formation.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Sodium 1-(oxetan-3-yl)piperidine-2-carboxylate

  • Molecular Formula: C₉H₁₅NO₃ (vs. C₁₀H₁₇NO₃ for the methyl ester) .
  • Structural Differences : The carboxylate group (COO⁻Na⁺) replaces the methyl ester, reducing hydrophobicity and increasing water solubility.
  • Key Data: Predicted collision cross-section (CCS) values for ionic adducts (e.g., [M+H]⁺ m/z 180.1, CCS 154.7 Ų) suggest distinct physicochemical behavior compared to the ester form.

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate (PB07564)

  • Molecular Formula : C₁₆H₂₁N₃O₃ .
  • Benzyl ester: Enhances lipophilicity and may improve membrane permeability compared to the methyl ester.
  • Applications : Piperazine derivatives are common in drug discovery (e.g., antipsychotics), but the oxetane substitution pattern here is distinct from the piperidine-oxetane scaffold of the target compound .

Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate

  • Molecular Formula : C₁₆H₂₉N₃O₄ .
  • Structural Differences :
    • Boc-protected amine : Introduces steric bulk and protects the amine during synthetic steps.
    • Propyl chain : Increases molecular flexibility and alters spatial interactions in binding assays.
  • Relevance : The Boc group and extended alkyl chain make this compound more suited for stepwise synthesis than the methyl ester analog, which lacks these protective/functional features .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Molecular Formula: C₆H₉NO₃ .
  • Structural Differences :
    • Pyrrolidine ring : A five-membered ring with one nitrogen atom, reducing ring strain but limiting conformational flexibility compared to piperidine.
    • Ketone group : Introduces hydrogen-bond acceptor properties absent in the target compound.
    • Carboxylic acid : Increases acidity (pKa ~4-5) and polarity relative to the methyl ester.
  • Applications : Used in peptide mimetics or as a metabolic intermediate, contrasting with the ester’s role as a synthetic precursor .

Biological Activity

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Structural Characteristics

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate contains both an oxetane ring and a piperidine structure, which contribute to its biological properties. The presence of these rings enhances the compound's reactivity and affinity for various biological targets. Below is a summary of its structural information:

Property Details
Molecular Formula C₉H₁₅N₁O₃
SMILES C1CCN(C(C1)C(=O)O)C2COC2
InChIKey VTASPJLHXNGZQQ-UHFFFAOYSA-N

The biological activity of methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is primarily attributed to its interaction with various enzymes and receptors. The oxetane ring can participate in ring-opening reactions, generating reactive intermediates that may interact with biological molecules. The piperidine moiety enhances binding affinity to specific targets, which can modulate their activity effectively .

Enzyme Interactions

Research indicates that methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is utilized in studies focusing on enzyme interactions and protein-ligand binding. Its structural components allow it to serve as a valuable tool for investigating the dynamics of enzyme mechanisms and the development of enzyme inhibitors.

Therapeutic Potential

The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure suggests it may exhibit enhanced pharmacological properties compared to traditional compounds lacking such motifs. Preliminary studies have indicated that compounds containing oxetane moieties can improve solubility, metabolic stability, and lipophilicity, making them attractive candidates for drug development .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to methyl 1-(oxetan-3-yl)piperidine-2-carboxylate:

  • Synthesis of Related Compounds : A study reported efficient synthetic routes for preparing new heterocyclic amino acid derivatives containing oxetane rings. These derivatives exhibited promising yields and demonstrated potential applications in drug discovery .
  • Oxetanes in Drug Discovery : Research highlighted the increasing interest in oxetanes as bioisosteres of carbonyl groups, which can enhance drug-like properties. Several oxetane-containing compounds are currently undergoing clinical trials, showcasing their relevance in modern medicinal chemistry .
  • Biological Activity Assessment : In vitro assays have shown that compounds with oxetane structures often exhibit improved interactions with biological targets compared to their non-oxetane counterparts. This has implications for developing more effective therapeutic agents .

Q & A

Q. What are the established synthetic routes for Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate, and what reaction conditions are critical for high yield?

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is typically synthesized via multi-step reactions starting from piperidine and oxetane derivatives. Key steps include:

  • Nucleophilic substitution : Reacting oxetan-3-yl halides with piperidine precursors under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
  • Esterification : Using methyl chloroformate or dimethyl carbonate to introduce the methyl ester group, requiring controlled pH (e.g., pH 8–9) and low temperatures (0–5°C) to minimize side reactions .
  • Purification : Chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Q. How is the structural characterization of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate performed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the piperidine ring conformation, oxetane ring integration, and ester group placement.
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and stereochemistry. Challenges include handling twinned data or disorder in the oxetane moiety .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 186.112) and fragmentation patterns .

Q. What factors influence the solubility and reactivity of this compound in aqueous and organic media?

  • Solubility : The methyl ester group enhances lipophilicity, limiting aqueous solubility. Solubility in DMSO or methanol (>10 mg/mL) is typical for biological assays. Adjusting pH (e.g., buffered saline) can improve solubility for in vitro studies .
  • Reactivity : The oxetane ring is prone to ring-opening under acidic conditions (e.g., HCl), while the ester group undergoes hydrolysis in basic media. Stability studies recommend storage at −20°C under inert gas .

Q. What preliminary biological activities have been reported for this compound?

  • Enzyme inhibition : Screens against kinases and proteases show moderate IC50_{50} values (e.g., 10–50 µM), suggesting potential as a scaffold for inhibitor development.
  • Receptor binding : Radioligand assays indicate affinity for G-protein-coupled receptors (GPCRs), particularly those linked to neurological pathways .
  • Cytotoxicity : Limited toxicity in HEK-293 cells (CC50_{50} > 100 µM) supports further pharmacological evaluation .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Waste disposal : Incineration or licensed chemical waste services for unused material. No FDA approval exists for human/animal use .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric purity and scalability?

  • Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during piperidine functionalization to control stereochemistry.
  • Flow chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times for oxetane coupling steps.
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents without racemization .

Q. How should researchers address contradictions in biological assay data (e.g., varying IC50_{50}50​ values across studies)?

  • Assay validation : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine).
  • Metabolic stability : Test for compound degradation in cell media (e.g., LC-MS monitoring over 24 hours).
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. What computational methods are used to predict molecular interactions with biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite to model binding poses in GPCRs or enzymatic active sites.
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET prediction : SwissADME or pkCSM to optimize logP and BBB permeability .

Q. What challenges arise in crystallographic analysis of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate derivatives?

  • Disorder in oxetane rings : Mitigate using low-temperature (100 K) data collection and SHELXL restraints (e.g., DELU and SIMU).
  • Twinning : Apply TWINLAW to deconvolute overlapping reflections in monoclinic systems .
  • Weak diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Oxetane modifications : Substitute 3-oxetanyl with spirocyclic or fluorinated oxetanes (e.g., 3-methyloxetane-3-carboxylic acid) to improve metabolic stability .
  • Piperidine substitutions : Introduce electron-withdrawing groups (e.g., CF3_3) at C-2 to enhance target affinity.
  • Ester bioisosteres : Replace methyl ester with amides or heterocycles (e.g., oxadiazole) to reduce hydrolysis .

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